molecular formula C16H19N5O2S B2999663 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-28-8

1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2999663
CAS No.: 2034544-28-8
M. Wt: 345.42
InChI Key: LQFCJVCMEFZHNI-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, provided for research and development purposes . It has the CAS Registry Number 2034544-28-8 and a molecular formula of C16H19N5O2S, corresponding to a molecular weight of 345.4 g/mol . The compound features a complex structure that incorporates several pharmaceutically relevant motifs, including an azetidine ring, a 1,2,3-triazole linkage, and a pyrrolidin-2-one moiety. This specific structural architecture suggests potential utility in medicinal chemistry and drug discovery programs, particularly as a scaffold for developing targeted inhibitors. Intended Application & Research Value: The specific biological targets, mechanism of action, and detailed research applications for this compound are not currently well-documented in publicly available literature. Its structure is indicative of compounds often investigated in areas such as kinase inhibition or protease modulation. Researchers are encouraged to explore its properties for novel therapeutic targets. Important Note: This product is intended for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or animal use . All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

1-[[1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11-5-14(24-10-11)16(23)20-8-13(9-20)21-7-12(17-18-21)6-19-4-2-3-15(19)22/h5,7,10,13H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFCJVCMEFZHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS Number: 2034544-28-8) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S with a molecular weight of 345.4 g/mol . The structure incorporates a pyrrolidinone core linked to a triazole and an azetidine moiety, which are known for their diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₂S
Molecular Weight345.4 g/mol
CAS Number2034544-28-8

Biological Activity Overview

Research on this compound has indicated several areas of biological activity:

1. Antimicrobial Activity
Preliminary studies have shown that compounds featuring the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may share similar properties due to its structural components.

2. Anticancer Potential
Triazole-containing compounds have been extensively studied for their anticancer effects. They often act by inhibiting specific enzymes involved in tumor growth. The presence of the azetidine and pyrrolidinone rings in this compound suggests potential mechanisms related to apoptosis induction and cell cycle arrest.

The precise mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Case Study 1: Antimicrobial Testing
A study investigating the antimicrobial efficacy of triazole derivatives found that modifications at the azetidine position significantly enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity
Research involving pyrrolidinone derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may possess similar anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Structural Features Inferred Properties/Biological Activity Reference
Target Compound C₂₀H₁₉N₅O₃S 4-methylthiophene-2-carbonyl, azetidin, triazolylmethyl-pyrrolidinone Potential kinase inhibition or antimicrobial
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C₂₀H₁₉N₅O₄ Chromene-2-carbonyl group Enhanced π-π stacking; possible kinase inhibition
(E)-1-((1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C₁₈H₁₉N₅O₂S Thiophene acryloyl group Increased rigidity; anti-inflammatory potential
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one C₂₀H₁₇ClN₂OS Pyrrol-3-one ring, thiophene substituent Antimicrobial activity (cyclization product)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one C₂₀H₁₆N₄OS Benzothiazole, pyrazolone, propynyl group Anticancer or enzyme inhibition

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Thiophene vs. Chromene : The chromene derivative (C₂₀H₁₉N₅O₄) in introduces a fused aromatic system, enhancing π-π interactions with hydrophobic enzyme pockets. In contrast, the target compound’s 4-methylthiophene group may optimize steric fit in binding sites.
Heterocyclic Moieties
  • Triazole vs. Pyrazolone : The 1,2,3-triazole in the target compound offers metabolic stability over pyrazolone rings (), which are prone to hydrolysis.
  • Pyrrolidin-2-one vs.
Electronic and Steric Profiles
  • The acryloyl group in the (E)-thiophene analog () introduces a conjugated double bond, increasing planarity and rigidity, which may enhance binding to flat enzymatic active sites.

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore modeling are critical for comparing such compounds. Key findings include:

  • Triazole-containing analogs (target, ) likely share higher similarity scores due to conserved azetidine-triazole-pyrrolidinone cores.
  • Divergent substituents (e.g., chromene vs. thiophene) significantly alter electronic environments, necessitating experimental validation of bioactivity.

Q & A

Q. What are the optimal synthetic routes for 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, and how can regioselectivity in triazole formation be controlled?

  • Methodological Answer : The synthesis typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core. Key steps include:
  • Preparation of the azetidine precursor via coupling of 4-methylthiophene-2-carbonyl chloride with azetidin-3-amine.
  • Azide functionalization of the azetidine intermediate, followed by reaction with a pyrrolidin-2-one-propargyl derivative under CuSO₄/sodium ascorbate catalysis .
  • Regioselectivity is controlled by reaction temperature (0–50°C) and solvent polarity (e.g., THF/water mixtures). Monitor via TLC and NMR to confirm 1,4-triazole isomer dominance .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement (high-resolution data ≥ 0.8 Å). Hydrogen atoms are placed geometrically and refined isotropically. Validate with R-factor convergence (< 5%) .
  • NMR : Assign peaks using ¹H-¹³C HSQC and HMBC for heterocyclic connectivity. The pyrrolidin-2-one carbonyl typically appears at δ 170–175 ppm (¹³C), while triazole protons resonate at δ 7.5–8.5 ppm (¹H) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with < 3 ppm error.

Q. What preliminary biological screening assays are suitable for evaluating this compound's bioactivity?

  • Methodological Answer :
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-Glo luminescent assays. IC₅₀ values < 1 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound's bioactivity?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB:1M17). Prioritize compounds with hydrogen bonds to catalytic lysine (K721) and hydrophobic contacts in the ATP-binding pocket .
  • QSAR : Build models using descriptors like logP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Poor solubility (< 50 µg/mL) may explain in vivo discrepancies .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. Monitor pharmacokinetics (Cₘₐₓ, AUC) in rodent models .

Q. How can regiochemical byproducts during synthesis be characterized and minimized?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate 1,4- and 1,5-triazole isomers. Quantify by UV at 254 nm .
  • Kinetic control : Lower reaction temperature (0–10°C) and reduce catalyst loading (CuSO₄ < 5 mol%) to favor 1,4-triazole formation.

Q. What experimental design (DoE) approaches optimize reaction yield and purity?

  • Methodological Answer :
  • Factorial design : Vary factors like solvent (DMF vs. THF), temperature (25–50°C), and catalyst ratio. Analyze with ANOVA to identify significant variables (p < 0.05) .
  • Response surface methodology (RSM) : Optimize for > 80% yield and > 95% purity. Use software (e.g., JMP) to generate contour plots .

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